![molecular formula C8H7O2- B1230308 Phenylacetate](/img/structure/B1230308.png)
Phenylacetate
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Overview
Description
Phenylacetate is a monocarboxylic acid anion that is the conjugate base of phenylacetic acid. It has a role as a human metabolite, an Escherichia coli metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It derives from an acetate. It is a conjugate base of a phenylacetic acid.
Scientific Research Applications
Anticancer Applications
Phenylacetate has been explored for its potential as an anticancer drug, particularly due to its growth-inhibiting and differentiating effects against various cancer cell lines, including hematopoietic and solid tumors. Studies have shown that phenylacetate can induce tumor cell maturation and extend survival in experimental models of brain tumors in rats. It appears to work by inducing cytostasis and reversal of malignant properties, particularly in cultured human glioblastoma cells. This suggests phenylacetate may offer a novel approach to cancer treatment, especially for malignant gliomas and possibly other neoplasms (Samid et al., 1992) (Ram et al., 1994) (Samid et al., 1994).
Effects on Tumor Cell Differentiation
Research indicates that phenylacetate can impact the differentiation of tumor cells. It has been found to affect the growth and differentiation of tumor cells in vitro at concentrations that have been achieved in humans with minimal adverse effects. For instance, it has been shown to induce adipocyte conversion in certain cell cultures without causing neoplastic transformation. This differentiation-inducing property of phenylacetate holds potential for cancer intervention (Samid et al., 1992).
Role in Hematopoietic Neoplasms and Hemoglobinopathies
Phenylacetate has been found to induce erythroid differentiation and fetal hemoglobin production in human leukemic cells. This suggests that phenylacetate, alone or in combination with other drugs, might be an effective approach for treating some hematopoietic neoplasms and severe hemoglobinopathies. The ability of phenylacetate to induce gamma globin gene expression and subsequently accumulate fetal hemoglobin is particularly noteworthy (Samid et al., 1992).
Investigating Glial Metabolism in the Brain
Phenylacetate has been used as a prototype tracer for measuring glial metabolism in the brain. Studies have evaluated its potency in comparison with other tracers like acetate, suggesting its potential utility in this area. The rapid uptake of phenylacetate into the brain and its conversion into other metabolites highlight its relevance in studying brain metabolism (Inoue et al., 2006).
properties
Product Name |
Phenylacetate |
---|---|
Molecular Formula |
C8H7O2- |
Molecular Weight |
135.14 g/mol |
IUPAC Name |
2-phenylacetate |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |
InChI Key |
WLJVXDMOQOGPHL-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-] |
synonyms |
phenylacetate phenylacetic acid phenylacetic acid, ammonium salt phenylacetic acid, calcium salt phenylacetic acid, cesium salt phenylacetic acid, lithium salt phenylacetic acid, mercury salt phenylacetic acid, potassium salt phenylacetic acid, rubidium salt phenylacetic acid, sodium salt phenylacetic acid, sodium salt , carboxy-(11)C-labeled cpd sodium phenylacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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